molecular formula C15H21NO3 B277311 1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one CAS No. 2089-21-6

1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one

Cat. No.: B277311
CAS No.: 2089-21-6
M. Wt: 263.33 g/mol
InChI Key: OYSQNUOSVOCLFK-UHFFFAOYSA-N
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Description

1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one is a chemical compound of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel therapeutic agents. Its molecular structure, featuring a morpholinoethoxy chain linked to a propiophenone core, is a key scaffold found in compounds investigated for their receptor modulation activity. Scientific literature indicates that structurally similar aryl alkene derivatives are explored as Selective Estrogen Receptor Modulators (SERMs) . This suggests its potential application as a valuable synthetic intermediate or building block in developing treatments for conditions like osteoporosis and other hormone-dependent disorders . Furthermore, the morpholino group is a common pharmacophore in bioactive molecules, and its inclusion makes this compound a relevant candidate for probing new biological pathways. Researchers utilize this compound in projects involving metal-catalyzed reactions, a pivotal method for constructing complex antidepressant and neuroprotective molecules . It serves as a crucial precursor for synthesizing more elaborate structures aimed at targeting central nervous system receptors or other key enzymes implicated in disease pathways. This product is intended for laboratory research purposes to advance the understanding of synthetic chemistry and drug discovery mechanisms.

Properties

IUPAC Name

1-[4-(2-morpholin-4-ylethoxy)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-2-15(17)13-3-5-14(6-4-13)19-12-9-16-7-10-18-11-8-16/h3-6H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSQNUOSVOCLFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701234918
Record name 1-[4-[2-(4-Morpholinyl)ethoxy]phenyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089-21-6
Record name 1-[4-[2-(4-Morpholinyl)ethoxy]phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2089-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-[2-(4-Morpholinyl)ethoxy]phenyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 4-Hydroxyacetophenone

This method leverages nucleophilic substitution to introduce the 2-morpholin-4-ylethoxy group onto the phenyl ring.

Bromination and Substitution

An alternative route involves brominating a precursor ketone, followed by displacement with morpholine-ethoxy intermediates.

Detailed Preparation Methods

Alkylation of 4-Hydroxyacetophenone with 2-Chloroethylmorpholine

This is the most direct and widely reported method.

Reaction Scheme:

Step 1: Alkylation of 4-hydroxyacetophenone (paroxypropione) with 2-chloroethylmorpholine.
Step 2: Purification via crystallization or chromatography.

Reagents and Conditions:

ComponentDetails
Substrate4-Hydroxyacetophenone (paroxypropione)
Alkylating Agent2-Chloroethylmorpholine
BasePotassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
SolventAcetonitrile (reflux) or toluene/water (phase-transfer conditions)
CatalystTetrabutylammonium bromide (PTC)
TemperatureReflux (80–110°C)
Yield80–90%

Procedure:

  • Phase-Transfer Catalysis (PTC):

    • Dissolve 4-hydroxyacetophenone, 2-chloroethylmorpholine, NaOH, and tetrabutylammonium bromide in a toluene/water mixture.

    • Reflux under nitrogen for 12–24 hours.

    • Separate the organic layer and purify via crystallization (methanol) or column chromatography.

  • K₂CO₃-Mediated Alkylation:

    • React 4-hydroxyacetophenone with 2-chloroethylmorpholine in acetonitrile under reflux for 6–8 hours.

    • Filter the precipitate and recrystallize.

Advantages:

  • High yield (up to 90%) under optimized conditions.

  • Scalable for industrial production.

Bromination and Substitution Approach

This method is less common but offers flexibility for functional group diversification.

Reaction Scheme:

Step 1: Bromination of 4-benzyloxyacetophenone (or analog) with Br₂/AlCl₃.
Step 2: Displacement of bromide with morpholine-ethoxy intermediates.

Reagents and Conditions:

ComponentDetails
Substrate4-Benzyloxyacetophenone (protected derivative)
Brominating AgentBromine (Br₂) with AlCl₃ catalyst
SolventMethanol or dichloromethane
Temperature40–45°C
Yield~70–80% (bromination step)

Procedure:

  • Bromination:

    • Treat 4-benzyloxyacetophenone with Br₂ and AlCl₃ in methanol at 40°C.

    • Quench the reaction with water and extract the brominated product.

  • Substitution:

    • React the brominated intermediate with 2-hydroxyethylmorpholine under basic conditions.

    • Deprotect benzyl groups via hydrogenation (if used).

Limitations:

  • Lower overall yield compared to alkylation.

  • Requires additional deprotection steps.

Reaction Optimization and Conditions

Solvent Selection

SolventRoleExample Use Case
AcetonitrilePolar aprotic for alkylationK₂CO₃-mediated reactions
TolueneNonpolar for PTC systemsPhase-transfer catalysis
MethanolProtic for brominationBr₂/AlCl₃ reactions

Catalyst and Base Efficiency

Catalyst/BaseFunctionOptimal Loading
K₂CO₃Deprotonates phenol1–2 eq.
NaOHEnhances nucleophilicity2–3 eq.
Tetrabutylammonium bromideTransfers ions across phases0.1–0.5 eq.

Temperature and Time

MethodTemperatureTimeYield
PTC Alkylation90–110°C12–24h80–90%
K₂CO₃ Alkylation80°C6–8h85–89%
Bromination40–45°C2–4h70–80%

Purification and Characterization

Crystallization

  • Solvent: Methanol or ethanol.

  • Procedure: Dissolve the crude product in hot solvent, cool to 0–5°C, and filter.

Chromatography

  • Column: Silica gel (hexane/ethyl acetate).

  • Eluent: 85:15 hexane/ethyl acetate.

Spectral Data

TechniqueKey Peaks/Shifts
IR1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O)
¹H NMRδ 2.5–2.7 (CH₃CO), δ 3.5–4.0 (OCH₂CH₂N)
¹³C NMRδ 208 (C=O), δ 64–68 (OCH₂CH₂N)

Comparative Analysis of Methods

MethodYieldScalabilityComplexity
Alkylation (PTC)80–90%HighModerate
Alkylation (K₂CO₃)85–89%ModerateLow
Bromination + Substitution70–80%LowHigh

Recommendation:
The alkylation method using K₂CO₃ in acetonitrile (reflux) is preferred for small-scale synthesis due to simplicity and high yield. For industrial production, the PTC approach offers better scalability .

Chemical Reactions Analysis

1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: It can be reduced using agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one is not well-documented in the literature. its structure suggests that it may interact with biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The morpholine ring can engage in interactions with proteins and enzymes, potentially affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Containing Derivatives

a) 2-(4-Isobutylphenyl)-1-(morpholin-4-yl)propan-1-one
  • Structure: Direct morpholine attachment to the propanone backbone without an ethoxy linker.
  • Key Differences: Reduced conformational flexibility due to the absence of the ethoxy spacer. Higher electron density at the carbonyl group due to proximal morpholine nitrogen. Molecular Weight: 273.37 g/mol (C₁₆H₂₃NO₂).
b) 6-[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)phenyl]carboxamide
  • Structure : Incorporates the 2-morpholin-4-ylethoxy group within a complex spirocyclic framework.
  • Key Differences: The morpholinylethoxy group is part of a larger pharmacophore targeting enzymes like kinases or proteases.
  • Applications : Patented in drug discovery pipelines for diseases requiring multi-target inhibition .

Alkoxy/Aryloxy-Substituted Propanones

a) 1-(4-(Benzyloxy)phenyl)propan-1-one (4-Benzyloxy-propiophenone)
  • Structure : Benzyloxy substituent instead of morpholinylethoxy.
  • Key Differences :
    • Molecular Weight : 240.29 g/mol (C₁₆H₁₆O₂).
    • Reduced polarity and hydrogen-bonding capacity compared to morpholine derivatives.
    • Higher lipophilicity (logP ~3.1) due to the benzyl group.
  • Applications : Intermediate in organic synthesis; less suited for aqueous biological systems .
b) 1-(4-((5-Bromopentyl)oxy)phenyl)propan-1-one
  • Structure : Bromoalkoxy chain at the para position.
  • Key Differences: Molecular Weight: 299.19 g/mol (C₁₄H₁₉BrO₂). Alkyl bromide functionality enables nucleophilic substitution reactions. Potential alkylating agent in prodrug design.
  • Applications : Precursor for conjugates targeting DNA or proteins .

Halogenated and Fluorinated Analogs

a) 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-one
  • Structure : Biphenyl system with a fluorine atom.
  • Key Differences: Molecular Weight: 228.27 g/mol (C₁₅H₁₃FO). Fluorine enhances metabolic stability and electronegativity.
  • Applications : Explored in materials science and as a fluorophore precursor .

Sterically Bulky Derivatives

a) 1-(4-tert-Butyl-phenyl)-propan-1-one
  • Structure : tert-Butyl group at the para position.
  • Key Differences :
    • Molecular Weight : 204.31 g/mol (C₁₃H₁₈O).
    • High steric hindrance reduces reactivity at the carbonyl group.
    • Enhanced thermal stability due to the bulky substituent.
  • Applications : Used in polymer chemistry as a stabilizer .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent logP<sup>a</sup> Applications
1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one C₁₅H₂₁NO₃ 263.33 Morpholinylethoxy 1.8 Drug discovery, enzyme inhibition
2-(4-Isobutylphenyl)-1-(morpholin-4-yl)propan-1-one C₁₆H₂₃NO₂ 273.37 Direct morpholine 2.1 Biological studies
4-Benzyloxy-propiophenone C₁₆H₁₆O₂ 240.29 Benzyloxy 3.1 Organic synthesis intermediate
1-(4-((5-Bromopentyl)oxy)phenyl)propan-1-one C₁₄H₁₉BrO₂ 299.19 Bromoalkoxy 3.5 Prodrug precursor
1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-one C₁₅H₁₃FO 228.27 Fluorinated biphenyl 2.9 Materials science
1-(4-tert-Butyl-phenyl)-propan-1-one C₁₃H₁₈O 204.31 tert-Butyl 3.4 Polymer stabilizer

<sup>a</sup>logP values estimated using ChemDraw software.

Research Findings and Trends

  • Synthetic Accessibility : Morpholinylethoxy derivatives require multi-step synthesis, often involving nucleophilic substitution (e.g., reacting 1-(4-hydroxyphenyl)propan-1-one with 2-chloroethylmorpholine) . Benzyloxy and bromoalkoxy analogs are simpler to synthesize, as seen in and .
  • Biological Activity: Morpholine-containing compounds exhibit enhanced solubility and target engagement in enzymatic assays compared to non-polar analogs. For example, the morpholinylethoxy group in patent compounds () improves binding to hydrophobic enzyme pockets while maintaining aqueous compatibility.
  • Stability : Morpholine rings resist metabolic oxidation better than benzyloxy groups, which are prone to debenzylation .

Biological Activity

1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₂₁NO₃
  • Molecular Weight : 263.33 g/mol
  • Structure : The compound features a morpholine ring, which enhances its solubility and reactivity, making it suitable for various chemical reactions and biological applications.

The exact mechanism of action of this compound is not fully elucidated in the literature. However, its structure suggests potential interactions with biological molecules through:

  • Hydrogen Bonding : The morpholine ring may participate in hydrogen bonding with proteins or enzymes.
  • Hydrophobic Interactions : The phenyl group can engage in hydrophobic interactions, influencing the compound's affinity towards biological targets.
  • Van der Waals Forces : These interactions may also play a role in the compound's biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has been noted for its potential antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory activities, although specific pathways and targets remain to be clarified.
  • Enzyme Inhibition : It has been utilized in biochemical assays to study protein interactions and enzyme activities, serving as a reference compound in drug discovery processes.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

Compound NameStructural FeaturePotential Activity Differences
1-[4-(2-Piperidin-4-ylethoxy)phenyl]propan-1-onePiperidine instead of morpholineMay exhibit different binding affinities and biological activities
1-[4-(2-Pyrrolidin-4-ylethoxy)phenyl]propan-1-onePyrrolidine ringVariations in interaction with biological targets
1-[4-(2-Azepan-4-ylethoxy)phenyl]propan-1-oneAzepane ringUnique stability and reactivity properties

This table illustrates how substituting the morpholine ring with other cyclic amines can alter the compound's biological profile and chemical reactivity.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Study on Antioxidant Properties : Research demonstrated that derivatives of this compound exhibited significant antioxidant activity, suggesting potential applications in treating oxidative stress-related diseases.
  • Enzyme Activity Studies : In vitro assays highlighted the compound's ability to modulate enzyme activity, which could be pivotal in drug development targeting specific metabolic pathways .
  • Pharmacological Investigations : A recent study evaluated various morpholine derivatives for their pharmacological profiles, indicating that modifications to the morpholine structure can lead to enhanced therapeutic effects or reduced side effects .

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